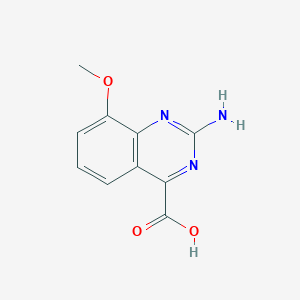

4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído es un compuesto químico que pertenece a la clase de los cromenos, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos. Este compuesto se caracteriza por su esqueleto de cromeno con un grupo etoxi en la posición 4, un grupo oxo en la posición 2 y un grupo carbaldehído en la posición 3.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído se puede lograr a través de varios métodos. Un método eficiente involucra una reacción de tres componentes en una sola olla. Esta reacción típicamente incluye 4-oxo-4H-cromeno-3-carbaldehídos, malononitrilo o cianoacetatos, y aminas aromáticas en condiciones libres de catalizador en un medio ecológico como etanol-agua (3:1 v/v) . Otro método involucra la formilación de cumarinas sustituidas usando el reactivo de Vilsmeier-Haack (TCT-DMF) en diclorometano bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de principios de química verde, como las condiciones libres de catalizador y los solventes ecológicos, se enfatiza a menudo para minimizar los residuos y reducir el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: El 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.

Reducción: El grupo aldehído se puede reducir a un alcohol.

Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos:

Oxidación: Ácido 4-Etoxi-2-oxo-2H-cromeno-3-carboxílico.

Reducción: 4-Etoxi-2-oxo-2H-cromeno-3-metanol.

Sustitución: Los productos varían según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas, incluidos los compuestos heterocíclicos.

Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a sus actividades biológicas.

Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las paredes celulares bacterianas o inhibir enzimas esenciales. Su actividad anticancerígena podría estar relacionada con su capacidad para inducir apoptosis (muerte celular programada) en células cancerosas o inhibir la proliferación celular .

Compuestos similares:

- 4-Hidroxi-2-oxo-2H-cromeno-3-carbaldehído

- 4-Cloro-2-oxo-2H-cromeno-3-carbaldehído

- 4-Morfolino-2-oxo-2H-cromeno-3-carbaldehído

Comparación: El 4-Etoxi-2-oxo-2H-cromeno-3-carbaldehído es único debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. Por ejemplo, el grupo etoxi puede mejorar su solubilidad en solventes orgánicos en comparación con sus contrapartes hidroxilo o cloro .

Comparación Con Compuestos Similares

- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

- 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde

- 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

Comparison: 4-Ethoxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance its solubility in organic solvents compared to its hydroxy or chloro counterparts .

Propiedades

IUPAC Name |

4-ethoxy-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-11-8-5-3-4-6-10(8)16-12(14)9(11)7-13/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRPMZMGBHUXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)